decasodium;6-[6-[2-carboxylato-4-hydroxy-6-[4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate
Description
This compound, identified by its IUPAC name (), is a highly sulfated, synthetic pentasaccharide with ten sodium counterions (decasodium salt). Its molecular formula is C₃₁H₄₃N₃O₄₉S₈·10Na, and it has a molecular weight of 1,728.08 g/mol (). Structurally, it features multiple sulfonatoamino (-NHSO₃⁻) and sulfonatooxy (-OSO₃⁻) groups attached to a carbohydrate backbone, along with carboxylate (-COO⁻) and methoxy (-OCH₃) substituents. These functional groups confer high water solubility and specificity for biological targets, particularly in anticoagulation therapy. The compound is pharmacologically recognized as Fondaparinux sodium, a selective factor Xa inhibitor used to prevent thrombotic events ().
Properties
IUPAC Name |
decasodium;6-[6-[2-carboxylato-4-hydroxy-6-[4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-10 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKSTYNIJLDDAZ-UHFFFAOYSA-D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43N3Na10O49S8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1728.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Decasodium;6-[6-[2-carboxylato-4-hydroxy-6-[4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate is a complex synthetic compound with potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a highly intricate structure comprising multiple hydroxyl, carboxyl, and sulfonate groups. These functional groups contribute to its solubility and biological interactions. The presence of oxane rings enhances its stability and potential reactivity in biological systems.
Antidiabetic Properties
Research indicates that compounds with similar structures exhibit significant antidiabetic activity through the inhibition of enzymes such as α-amylase and α-glucosidase. These enzymes play critical roles in carbohydrate digestion and glucose absorption. By inhibiting these enzymes, the compound may reduce postprandial blood glucose levels, thus aiding in diabetes management .
Table 1: Enzyme Inhibition Assays
| Enzyme | Methodology | Result |
|---|---|---|
| α-Amylase | Colorimetric assay | Significant inhibition noted |
| α-Glucosidase | Fluorescent probe | Moderate inhibition observed |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have been explored through various in vitro assays. It may modulate the activity of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response. The mechanisms involve the inhibition of NF-kB signaling pathways that lead to reduced expression of inflammatory mediators .
Case Study: Inhibition of Inflammatory Mediators
In a study involving macrophages treated with lipopolysaccharide (LPS), decasodium demonstrated a decrease in the secretion of TNF-alpha and IL-6. This suggests a promising role in managing inflammatory diseases.
Antioxidant Activity
The compound's antioxidant properties have been evaluated through assays measuring free radical scavenging activity. Compounds with similar hydroxyl groups have shown considerable capacity to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
Therapeutic Applications
Given its multifaceted biological activities, decasodium holds potential for various therapeutic applications:
- Diabetes Management : As an antidiabetic agent, it could be developed into a therapeutic drug aimed at controlling blood sugar levels.
- Anti-inflammatory Treatments : Its ability to modulate inflammatory responses may lead to applications in treating chronic inflammatory conditions such as rheumatoid arthritis.
- Antioxidant Supplementation : The antioxidant properties suggest potential use as a dietary supplement to combat oxidative stress-related diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound’s structural complexity and sulfation pattern differentiate it from other decasodium salts and anticoagulants. Below is a detailed comparison:
Key Distinctions
- Fondaparinux vs. Heparin: Fondaparinux’s synthetic, uniform pentasaccharide structure eliminates batch variability seen in heparin, a heterogenous mixture of polysaccharides. Its specificity for factor Xa reduces bleeding risks compared to heparin’s dual inhibition of thrombin and factor Xa .
- Fondaparinux vs. IHP : Despite both being decasodium salts, IHP lacks sulfonato groups, instead relying on phosphate esters for metal chelation in environmental applications (). Fondaparinux’s sulfonation is critical for anticoagulant activity.
- Fondaparinux vs. LMWHs: Enoxaparin and other LMWHs are depolymerized heparins with intermediate molecular weights. Fondaparinux’s smaller size and synthetic origin enhance pharmacokinetic predictability .
Sulfonation and Bioactivity
The compound’s eight sulfonato groups () are essential for binding antithrombin III, a key regulatory protein in coagulation. This contrasts with non-sulfated decasodium salts like IHP, which interact with Fe³⁺ via phosphate groups (). Other sulfated carbohydrates, such as chondroitin sulfate, lack the specificity for factor Xa due to differing sulfation patterns.
Preparation Methods
Synthesis of Sugar Derivatives
- Starting Materials: Carbohydrate precursors such as glucose derivatives or other monosaccharides.
- Protection: Hydroxyl groups are protected using groups like benzyl or tert-butyldimethylsilyl (TBDMS) to prevent undesired reactions.
- Glycosylation: Activation of glycosyl donors (e.g., trichloroacetimidates, thioglycosides) followed by coupling with acceptor molecules to form glycosidic bonds, constructing the oligosaccharide backbone.
Functional Group Modifications
- Hydroxylation and Methoxylation: Selective oxidation or methylation of hydroxyl groups using reagents like methyl iodide or dimethyl sulfate.
- Sulfonation: Introduction of sulfonate groups using sulfonating agents such as chlorosulfonic acid or sulfur trioxide-pyridine complex, targeting specific hydroxyl groups on the sugar units.
- Carboxylation: Carboxylate groups are introduced via oxidation of primary alcohols or through carboxylation reactions using reagents like carbon dioxide under pressure or via oxidation of aldehyde intermediates.
Deprotection and Salt Formation
- Deprotection: Removal of protecting groups using suitable conditions (e.g., hydrogenolysis for benzyl groups, fluoride ions for silyl groups).
- Salt Formation: The free acid groups are neutralized with sodium hydroxide or sodium salts to form the decasodium salt, ensuring solubility and stability.
Purification and Characterization
- Purification: Techniques such as ion-exchange chromatography, size-exclusion chromatography, and preparative HPLC are employed to isolate the desired compound.
- Characterization: Confirmed via NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis to verify the structure and purity.
Data Table of Key Reactions and Conditions
| Step | Reaction Type | Reagents | Conditions | Purpose | Notes |
|---|---|---|---|---|---|
| 1 | Glycosylation | Glycosyl donor, acceptor | Anhydrous, catalytic acid | Build oligosaccharide backbone | Stereoselective, often with Lewis acids |
| 2 | Protection | Benzyl chloride, TBDMS chloride | Base, room temp | Protect hydroxyl groups | Ensures selectivity |
| 3 | Sulfonation | Chlorosulfonic acid | Low temperature, inert atmosphere | Attach sulfonate groups | Target specific hydroxyls |
| 4 | Methylation | Methyl iodide | Base, reflux | Methylate hydroxyls | For methoxy groups |
| 5 | Carboxylation | CO2, pressure | Elevated temp | Introduce carboxylate groups | Oxidation of primary alcohols |
| 6 | Deprotection | Hydrogenolysis, fluoride ions | Appropriate conditions | Remove protecting groups | Yield free functional groups |
| 7 | Salt formation | NaOH | Aqueous, room temp | Form decasodium salt | Enhance solubility |
Notes and Considerations
- Selectivity: Achieving regio- and stereoselectivity in glycosylation and sulfonation is critical.
- Protection Strategy: Proper protection/deprotection steps prevent side reactions.
- Reaction Conditions: Temperature, solvent, and catalysts significantly influence yields and stereochemistry.
- Purity: Final purification is essential to remove by-products and unreacted starting materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
- Methodological Answer : The synthesis of highly sulfonated and hydroxylated polycyclic compounds requires multi-step regioselective reactions. Key steps include:
- Protecting Group Strategy : Use benzyl or trityl groups to protect hydroxyl and amino groups during sulfonation steps to prevent undesired side reactions .
- Purification : Employ column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) to isolate intermediates. Monitor purity via thin-layer chromatography (TLC) .
- Yield Optimization : Adjust stoichiometry of sulfonating agents (e.g., sulfur trioxide complexes) and reaction time to maximize sulfonation efficiency .
Q. How can the compound’s structure be rigorously characterized?
- Methodological Answer : Combine spectroscopic and analytical techniques:
- NMR Analysis : Use H and C NMR to confirm backbone connectivity and sulfonation sites. For example, sulfonatooxy groups exhibit distinct downfield shifts (~δ 3.5–4.5 ppm in H NMR) .
- Elemental Analysis : Verify carbon, hydrogen, and sulfur content to confirm sulfonation degree (e.g., deviations >0.3% indicate impurities) .
- Mass Spectrometry : High-resolution ESI-MS can resolve molecular ion clusters, critical for confirming the decasodium form .
Q. What experimental controls are essential for assessing the compound’s stability under varying pH and temperature?
- Methodological Answer :
- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC, focusing on sulfate ester hydrolysis (retention time shifts) .
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds. Correlate with differential scanning calorimetry (DSC) for phase transitions .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to identify conformational exchange broadening. For example, chair-flipping in oxane rings may cause splitting .
- Isotopic Labeling : Introduce C or N labels at suspected sites to clarify ambiguous couplings .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted shifts for candidate conformers .
Q. What strategies are effective for studying the compound’s interactions with biomolecules (e.g., proteins)?
- Methodological Answer :
- Fluorescence Quenching : Titrate the compound into protein solutions (e.g., serum albumin) and monitor tryptophan emission quenching. Calculate binding constants via Stern-Volmer plots .
- Molecular Docking : Use AutoDock Vina to model interactions, prioritizing sulfonate and hydroxyl groups as potential hydrogen-bond donors .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to quantify real-time binding kinetics with enzymes like hydrolases .
Q. How can computational tools predict the compound’s behavior in complex systems (e.g., membrane transport)?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate the compound in lipid bilayers (e.g., CHARMM-GUI) to assess permeability. Track sulfonate group interactions with phospholipid headgroups .
- COMSOL Multiphysics : Model diffusion-reaction dynamics in multi-compartment systems to predict partitioning behavior .
- Machine Learning : Train models on structural analogs to predict solubility or reactivity using descriptors like topological polar surface area (TPSA) .
Q. How to design structure-activity relationship (SAR) studies for analogs with modified sulfonation patterns?
- Methodological Answer :
- Synthetic Variations : Synthesize analogs with selective desulfonation (e.g., via acidic hydrolysis) or substituent replacement (e.g., methoxy for hydroxy) .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., acetylcholinesterase) and correlate activity with sulfonation degree. Use IC values for SAR tables .
- Data Table Example :
| Analog | Sulfonation Sites | IC (µM) | LogP |
|---|---|---|---|
| Parent | All positions | 12.5 ± 1.2 | -4.3 |
| Analog A | Positions 3, 5 | 45.8 ± 3.1 | -2.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
